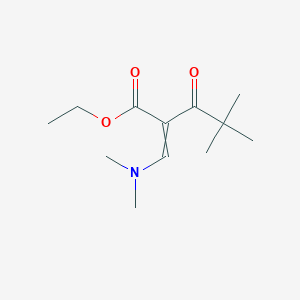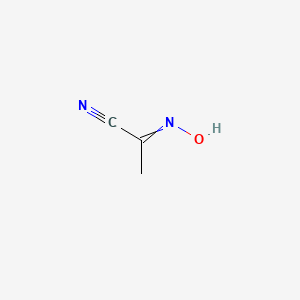
2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a carboxylic acid group at the 8th position, an amino group at the 2nd position, and a keto group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acyl chlorides or anhydrides in the presence of a cyclizing agent such as cyanuric chloride and dimethylformamide . This reaction proceeds under mild conditions and results in high yields of the desired benzoxazine derivatives.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the use of iminium cations from a mixture of cyanuric chloride and dimethylformamide as both the cyclizing agent and solvent . This method is advantageous due to its simplicity, high yield, and minimal energy requirements.
Analyse Chemischer Reaktionen
Types of Reactions
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Hydroxyl-substituted benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against human leukocyte elastase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- involves its interaction with specific molecular targets. The compound can act as an acyl-enzyme inhibitor, binding to the active site of enzymes and preventing their activity . This inhibition is facilitated by the formation of hydrogen bonds and π-π interactions between the compound and the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen atom in benzoxazines and exhibit similar biological activities.
Quinazolinones: These compounds are structurally related and share similar synthetic routes and biological activities.
Uniqueness
4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
32360-46-6 |
|---|---|
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-amino-4-oxo-3,1-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c10-9-11-6-4(7(12)13)2-1-3-5(6)8(14)15-9/h1-3H,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
GQAOWRYZLXGYNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(OC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)





![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)






